molecular formula C21H17IN4O4S B11610989 2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate

2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate

Cat. No.: B11610989
M. Wt: 548.4 g/mol
InChI Key: TYWIAWIMQFCZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazino-benzoxazepine core, an acetyl group, a methylsulfanyl group, and an iodophenyl acetate moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and cost-effective production. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a DNA intercalating agent and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including antimalarial, antidepressant, and antileishmanial activities.

    Industry: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate involves its interaction with molecular targets such as DNA and proteins. The triazino-benzoxazepine core can intercalate into DNA, disrupting its structure and function. The acetyl and methylsulfanyl groups may enhance the compound’s binding affinity and specificity for certain biological targets. Additionally, the iodophenyl acetate moiety may facilitate the compound’s cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazino[5,6-b]indoles: Known for their antimalarial and antidepressant activities.

    Indolo[2,3-b]quinoxalines: Important DNA intercalating agents with antiviral and cytotoxic activity.

    [1,3]Thiazino[3’,2’2,3][1,2,4]triazino[5,6-b]indoles: Synthesized for their antimicrobial properties.

Uniqueness

2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodophenyl acetate moiety, in particular, differentiates it from other similar compounds and may contribute to its enhanced biological properties .

Properties

Molecular Formula

C21H17IN4O4S

Molecular Weight

548.4 g/mol

IUPAC Name

[2-(7-acetyl-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-4-iodophenyl] acetate

InChI

InChI=1S/C21H17IN4O4S/c1-11(27)26-16-7-5-4-6-14(16)18-19(23-21(31-3)25-24-18)30-20(26)15-10-13(22)8-9-17(15)29-12(2)28/h4-10,20H,1-3H3

InChI Key

TYWIAWIMQFCZQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=CC(=C4)I)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.